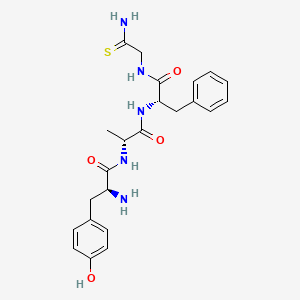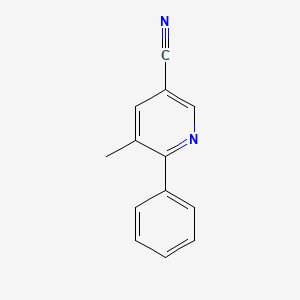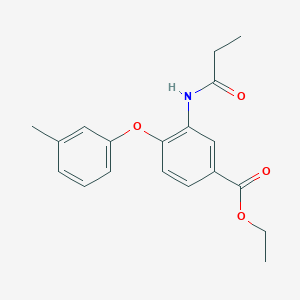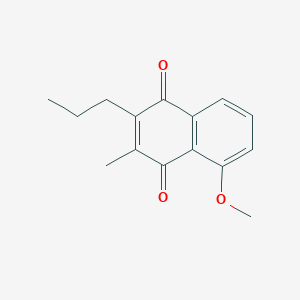
2,6-Dimethyl-2-phenyl-2H,4H-1,3-dioxin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-2-phenyl-4H-1,3-dioxin-4-one is an organic compound that belongs to the class of dioxinones These compounds are characterized by a dioxin ring, which is a six-membered ring containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-2-phenyl-4H-1,3-dioxin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of benzoin with p-toluenesulfonic acid in a catalytic amount, followed by purification steps to obtain the desired product . Another method involves the use of methyl benzoate as a starting material, followed by the addition of boron sulfide and subsequent crystallization .
Industrial Production Methods
Industrial production methods for 2,6-Dimethyl-2-phenyl-4H-1,3-dioxin-4-one may involve large-scale synthesis using similar reaction conditions as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dimethyl-2-phenyl-4H-1,3-dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethyl-2-phenyl-4H-1,3-dioxin-4-one has several scientific research applications, including:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,6-Dimethyl-2-phenyl-4H-1,3-dioxin-4-one involves its interaction with molecular targets and pathways within biological systems. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, depending on the specific context and target molecules involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: This compound is structurally similar but has different substituents, leading to variations in its chemical properties and applications.
2-Methylene-1,3-dioxepane: Another dioxin derivative with distinct structural features and reactivity.
Uniqueness
2,6-Dimethyl-2-phenyl-4H-1,3-dioxin-4-one is unique due to the presence of both methyl and phenyl groups, which confer specific chemical properties and reactivity
Eigenschaften
CAS-Nummer |
83559-38-0 |
|---|---|
Molekularformel |
C12H12O3 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
2,6-dimethyl-2-phenyl-1,3-dioxin-4-one |
InChI |
InChI=1S/C12H12O3/c1-9-8-11(13)15-12(2,14-9)10-6-4-3-5-7-10/h3-8H,1-2H3 |
InChI-Schlüssel |
UQEFKFBMJSKSTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)OC(O1)(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


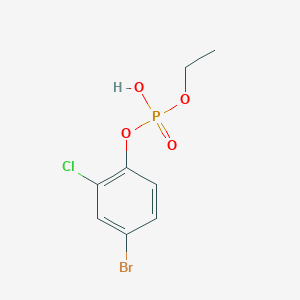
![Pyridine, 2,2'-[1,4-butanediylbis(thio)]bis-](/img/structure/B14427368.png)

![N-[(2-Aminoethyl)(ethoxy)phosphoryl]glycine](/img/structure/B14427387.png)

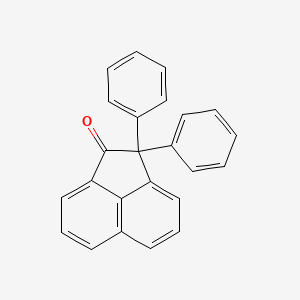
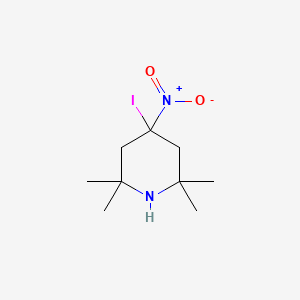
![1,3-Bis[(oxiran-2-yl)methyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B14427405.png)
